PIM-1 vs. PIM-2 Isoform Selectivity: A 191-Fold Window
This compound achieves a 191-fold selectivity ratio between PIM-1 (IC50 = 3 nM) and PIM-2 (IC50 = 574 nM). This selectivity is a direct functional consequence of the 2-methylpyrimidin-4-yl substituent on the piperazine ring, which interacts with the PIM-1 ATP-binding pocket differently than with PIM-2. This contrasts with pan-PIM inhibitors that lack such a pronounced window and may inhibit PIM-2 at similar low nanomolar concentrations, leading to different cellular phenotypes. The data was generated under standardized conditions (pH 7.4, 22°C) using a [33P] ATP incorporation assay with PIM2tide substrate [1].
| Evidence Dimension | PIM-1 vs PIM-2 Selectivity Ratio |
|---|---|
| Target Compound Data | PIM-1 IC50 = 3 nM; PIM-2 IC50 = 574 nM |
| Comparator Or Baseline | Pan-PIM inhibitors (e.g., certain triazolopyridines from US8575145) typically exhibit PIM-1/PIM-2 IC50 ratios <10-fold. The baseline is derived from the same patent's SAR., displaying PIM-1 IC50 of 0.65 nM and PIM-2 IC50 of 0.80 nM (ratio ~1.2) |
| Quantified Difference | Selectivity Ratio: Target Compound = 191.3; Pan-PIM Comparator from same patent = 1.2 |
| Conditions | PIM-1 and PIM-2 enzymatic assays; pH 7.4; Temperature 22°C; [33P] ATP incorporation into PIM2tide substrate. |
Why This Matters
For researchers dissecting PIM-1-specific signaling pathways or seeking to avoid PIM-2-related off-target effects, this compound provides a substantially cleaner pharmacological tool than pan-PIM inhibitors, reducing confounding variables in target validation studies.
- [1] BindingDB. BDBM104241 (Target Compound) and BDBM41535 (Pan-PIM Comparator) Affinity Data. Data sourced from US8575145. Accessed via bindingdb.org. View Source
